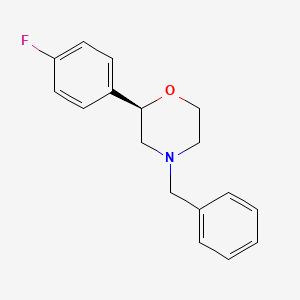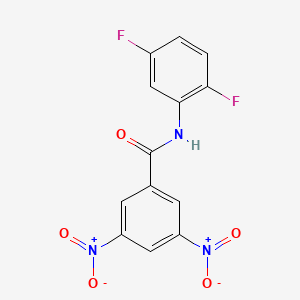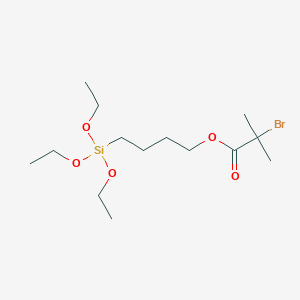
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C13H27BrO5Si. It is a colorless to pale yellow liquid that is used in various industrial applications, particularly as a crosslinking agent or modifier in the production of adhesives, sealants, and coatings .
Méthodes De Préparation
The synthesis of 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropionyl chloride with triethoxysilane under basic conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process . The general reaction scheme is as follows:
2-bromo-2-methylpropionyl chloride+triethoxysilane→4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate
Analyse Des Réactions Chimiques
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: The compound can participate in polymerization reactions to form crosslinked polymer networks.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions .
Applications De Recherche Scientifique
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and as a precursor for the preparation of functionalized silanes.
Biology: The compound can be used to modify surfaces for biological assays and immobilize biomolecules.
Mécanisme D'action
The mechanism of action of 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate involves the formation of covalent bonds with substrates through its reactive bromine and ethoxy groups. The bromine atom can undergo nucleophilic substitution reactions, while the ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate include:
2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: This compound has similar applications as a crosslinking agent and surface modifier.
2-Morpholinoethyl 2-bromo-2-methylpropanoate: Used as an ATRP initiator and has applications in polymer chemistry.
3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate: Another crosslinking agent with similar properties.
The uniqueness of this compound lies in its specific combination of reactive groups, which allows for versatile applications in various fields.
Propriétés
Numéro CAS |
919785-21-0 |
|---|---|
Formule moléculaire |
C14H29BrO5Si |
Poids moléculaire |
385.37 g/mol |
Nom IUPAC |
4-triethoxysilylbutyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C14H29BrO5Si/c1-6-18-21(19-7-2,20-8-3)12-10-9-11-17-13(16)14(4,5)15/h6-12H2,1-5H3 |
Clé InChI |
RIFVNKPIAVCMKW-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCCOC(=O)C(C)(C)Br)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


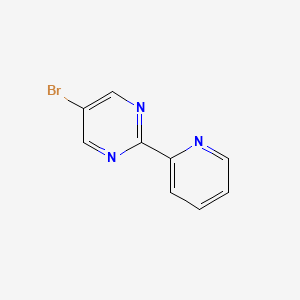
![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)
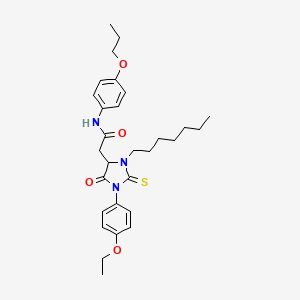
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)
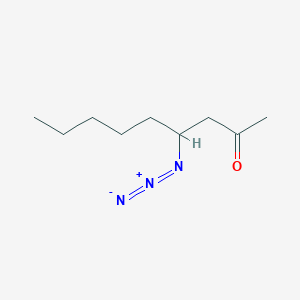
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)
